molecular formula C6H6Br2O3S B14054430 1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide CAS No. 101857-61-8

1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide

Cat. No.: B14054430
CAS No.: 101857-61-8
M. Wt: 317.99 g/mol
InChI Key: LJIZARRURQIJHB-UHFFFAOYSA-N
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Description

1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide is a sulfone-containing heterocyclic compound characterized by a six-membered 1,2-oxathiin ring system. The core structure features oxygen at position 1 and sulfur at position 2, with two sulfonyl (-SO₂) groups at the sulfur atom. Substituents include:

  • Bromine at position 3,
  • Bromomethyl (-CH₂Br) at position 4,
  • Methyl (-CH₃) at position 4.

The sulfone group imparts strong electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No.

101857-61-8

Molecular Formula

C6H6Br2O3S

Molecular Weight

317.99 g/mol

IUPAC Name

3-bromo-4-(bromomethyl)-6-methyloxathiine 2,2-dioxide

InChI

InChI=1S/C6H6Br2O3S/c1-4-2-5(3-7)6(8)12(9,10)11-4/h2H,3H2,1H3

InChI Key

LJIZARRURQIJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S(=O)(=O)O1)Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide typically involves the bromination of a precursor oxathiin compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. The specific steps may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high efficiency and minimal by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted oxathiin compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the oxathiin ring play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.

Comparison with Similar Compounds

Benzo-Fused 1,4-Oxathiins (e.g., 6-Methyl-2-Phenyl-1,4-Benzoxathiino[2,1-c]Thiazole)

Structural Differences :

  • Ring System: The target compound is monocyclic, whereas benzo-fused derivatives (e.g., compound 4c in ) feature a benzene ring fused to the oxathiin core .
  • Substituents : Benzo-oxathiins often include aromatic groups (e.g., phenyl, thienyl) at position 2, unlike the brominated substituents in the target compound.

Physicochemical Properties :

Property Target Compound Benzo-Oxathiin (4c)
Molecular Weight (g/mol) ~328 (estimated) ~314 (reported)
Melting Point Not reported 165–167°C
Solubility Likely polar aprotic solvents DMF, dichloromethane

Reactivity :

  • Benzo-oxathiins exhibit stability due to aromatic conjugation, whereas the brominated target compound is more electrophilic and prone to substitution reactions.

1,2,3-Oxathiazine Derivatives (e.g., 6-Methyl-1,2,3-Oxathiazin-4(3H)-one 2,2-Dioxide)

Structural Differences :

  • Heteroatoms : The oxathiazine ring includes nitrogen at position 3, absent in the 1,2-oxathiin system .
  • Functional Groups : The oxathiazine derivative features a ketone (-one) at position 4, contrasting with the bromomethyl group in the target compound.

Electronic Effects :

Halogenated Heterocycles

Brominated derivatives like 5-[(3-Chlorophenyl)Thio]-4-Phenyl-1,2,3-Thiadiazole (compound 6c in ) share halogen substituents but differ in ring systems (thiadiazole vs. oxathiin). Thiadiazoles are generally more rigid and less reactive toward nucleophiles compared to sulfone-containing oxathiins .

Q & A

Q. What are the standard spectroscopic and crystallographic techniques for characterizing the structural integrity of 1,2-oxathiin derivatives?

Answer: Structural validation of 1,2-oxathiin derivatives typically employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, infrared (IR) spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation. For unambiguous structural determination, single-crystal X-ray diffraction (SC-XRD) is critical. For example, halogenated benzothiazine analogs (e.g., 6-bromo derivatives) have been resolved via SC-XRD to confirm bond lengths, angles, and crystal packing . Key parameters include sulfur-oxygen bond lengths (e.g., S–O ≈ 1.43–1.45 Å) and bromine substitution patterns .

Q. What synthetic methodologies are recommended for introducing bromomethyl groups into 1,2-oxathiin systems?

Answer: Bromomethylation often involves radical bromination or nucleophilic substitution. For instance, benzothiazine derivatives are synthesized using sodium hydride (NaH) in dimethylformamide (DMF) as a base, followed by reaction with bromomethylating agents like N-bromosuccinimide (NBS) under controlled conditions . Optimization of solvent polarity (e.g., DMF vs. THF) and reaction temperature (40–60°C) is critical to avoid over-halogenation .

Q. How can researchers ensure purity and stability of halogenated 1,2-oxathiin derivatives during storage?

Answer: Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Stability studies under inert atmospheres (argon/nitrogen) and low-temperature storage (−20°C) are recommended to prevent degradation. For brominated compounds, light-sensitive degradation pathways necessitate amber glassware .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between spectroscopic and crystallographic data in halogenated 1,2-oxathiin systems?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic environments and predict NMR chemical shifts or vibrational frequencies. For example, crystallographic data showing distorted chair conformations in oxathiin rings may conflict with solution-state NMR; molecular dynamics simulations can reconcile these by modeling solvent effects . Discrepancies in halogen positioning (e.g., bromine vs. chlorine) require Mulliken population analysis to evaluate charge distribution .

Q. What strategies mitigate competing side reactions during the synthesis of 3-bromo-4-(bromomethyl)-6-methyl-1,2-oxathiin?

Answer: Competing reactions (e.g., over-bromination or ring-opening) are minimized by:

  • Stepwise halogenation: Introduce bromine at C3 before bromomethylation at C4 to reduce steric clashes .
  • Catalytic control: Use Lewis acids (e.g., ZnBr₂) to direct electrophilic substitution.
  • Kinetic monitoring: In-situ IR or Raman spectroscopy tracks intermediate formation .

Q. How do steric and electronic effects influence the reactivity of 1,2-oxathiin derivatives in cross-coupling reactions?

Answer: Steric hindrance from the 6-methyl group reduces accessibility to the sulfur center, while electron-withdrawing bromine substituents activate the oxathiin ring for nucleophilic aromatic substitution (SNAr). For Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalysts and microwave-assisted heating (80°C, 30 min) enhance yields by overcoming steric barriers .

Data Contradiction and Validation

Q. How should researchers address conflicting data between NMR and mass spectrometry for brominated 1,2-oxathiin derivatives?

Answer:

  • Isotopic pattern analysis: Bromine’s natural isotopic abundance (⁷⁹Br/⁸¹Br ≈ 1:1) must align with MS peaks. Deviations suggest impurities (e.g., residual solvents).
  • 2D NMR correlation: HSQC and HMBC confirm proton-carbon connectivity, resolving misassignments from overlapping signals .
  • Triangulation: Cross-validate with alternative techniques like X-ray photoelectron spectroscopy (XPS) for bromine oxidation states .

Q. What experimental controls are essential when studying the hydrolytic stability of 1,2-oxathiin 2,2-dioxide derivatives?

Answer:

  • pH-dependent studies: Conduct hydrolysis in buffered solutions (pH 2–12) to identify degradation pathways.
  • Isotopic labeling: Use D₂O to track proton exchange in NMR.
  • Activation energy calculation: Arrhenius plots (25–60°C) predict shelf-life under ambient conditions .

Methodological Innovations

Q. Can green chemistry principles be applied to the synthesis of 1,2-oxathiin derivatives?

Answer:

  • Solvent substitution: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalytic recycling: Immobilized catalysts (e.g., silica-supported Au nanoparticles) reduce waste in halogenation steps .
  • Microwave-assisted synthesis: Reduces reaction time and energy consumption by 40–60% .

Q. How can machine learning optimize reaction conditions for novel 1,2-oxathiin analogs?

Answer:

  • Dataset curation: Compile historical data on yields, temperatures, and catalysts for halogenation reactions.
  • Feature engineering: Variables include solvent polarity, substituent electronic parameters (Hammett σ), and steric bulk.
  • Predictive modeling: Neural networks (e.g., Random Forest) predict optimal conditions for untested substrates .

Tables for Key Parameters

Parameter Value/Technique Reference
S–O bond length1.43–1.45 Å (SC-XRD)
Br–C bond distance1.89–1.92 Å
Optimal bromination temp.40–60°C
Microwave reaction time30 min (80°C)

Notes

  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on foundational techniques.
  • Methodological answers integrate multi-evidence validation (e.g., NMR + XRD + DFT) to address contradictions .

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